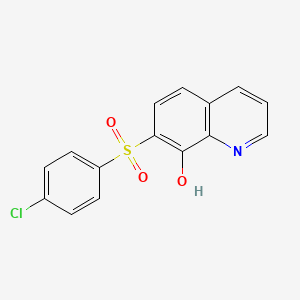![molecular formula C9H12ClN3OS B12901964 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide CAS No. 828921-05-7](/img/structure/B12901964.png)
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide is a synthetic compound that features a thiazole ring substituted with a chloro group and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chloro and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The chloro group is then introduced via halogenation, and the pyrrolidine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
化学反应分析
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the thiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-5-(morpholin-1-yl)thiazol-2-yl)acetamide
- N-(4-Chloro-5-(piperidin-1-yl)thiazol-2-yl)acetamide
- N-(4-Chloro-5-(azetidin-1-yl)thiazol-2-yl)acetamide
Uniqueness
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide is unique due to the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The specific arrangement of substituents on the thiazole ring also contributes to its distinct properties compared to similar compounds.
属性
CAS 编号 |
828921-05-7 |
|---|---|
分子式 |
C9H12ClN3OS |
分子量 |
245.73 g/mol |
IUPAC 名称 |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
InChI 键 |
QRYQBYPNLLJKNU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



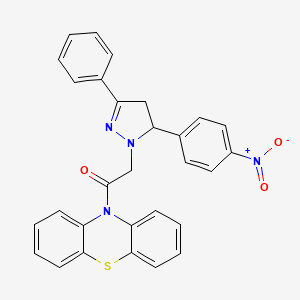
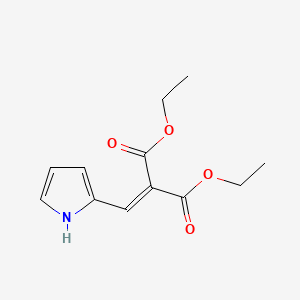
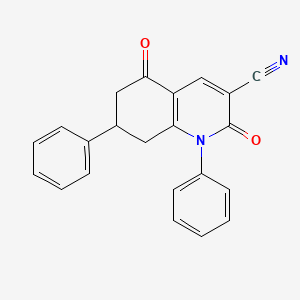

![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
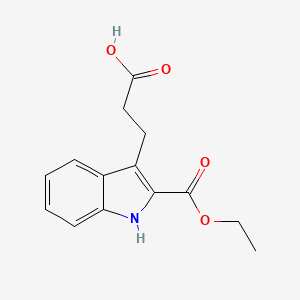
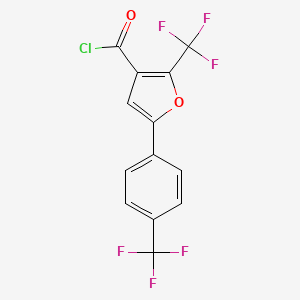

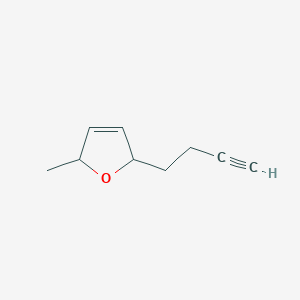
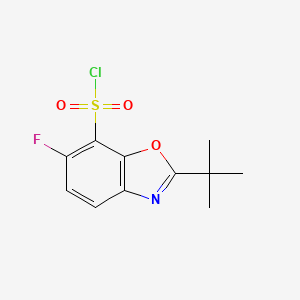
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
